Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
CAS No.:
Cat. No.: VC15866099
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O2 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate |
| Standard InChI | InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) |
| Standard InChI Key | ATIGQRMQHOITAW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Bicyclic Framework and Functional Group Architecture
The defining feature of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate is its fused bicyclo[3.2.0]heptane system, which consists of a seven-membered ring system incorporating a nitrogen atom at the 3-position. This scaffold imposes significant conformational rigidity, a property often exploited in drug design to enhance target binding specificity. The carbamate group (–O–CO–NH–) at the 1-position introduces hydrogen-bonding capabilities, while the benzyl substituent contributes hydrophobic interactions . Computational models suggest that the nitrogen atom’s lone pair participates in intramolecular hydrogen bonding with adjacent carbamate oxygen atoms, stabilizing the bicyclic structure .
Comparative Analysis with Related Azabicyclic Compounds
Structural analogs such as 3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptan-6-ol (PubChem CID 172730605) and 3-benzyl-3-azabicyclo[3.2.1]octan-8-one (PubChem CID 15639134) highlight the impact of ring size and substituents on physicochemical properties . For instance, the addition of a hydroxyl group in the former reduces logP values compared to the parent carbamate derivative, influencing solubility profiles . These comparisons underscore the tunability of azabicyclic systems for tailored pharmacokinetic outcomes.
Synthetic Methodologies and Optimization
Key Strategies for Bicyclo[3.2.0]heptane Assembly
The synthesis of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate predominantly relies on [2+2]-cycloaddition reactions and transition metal-catalyzed cyclizations. A notable approach involves the PtCl₂-catalyzed cycloisomerization of allenynes, where coordination of platinum to the alkyne moiety facilitates intramolecular cyclization (Scheme 1) . This method yields the bicyclic core in moderate to high yields (70–95%) under mild conditions . Alternative photochemical [2+2]-cyclizations have also been reported, albeit with stricter substrate requirements .
Scheme 1: Pt-catalyzed synthesis of 3-azabicyclo[3.2.0]heptane derivatives .
Carbamate Functionalization and Purification
Following bicyclic core formation, carbamate installation typically employs benzyl chloroformate under basic conditions. Purification via recrystallization or column chromatography is critical to achieving >95% purity, as residual solvents or byproducts may compromise downstream applications . Recent advances in flow chemistry have reduced reaction times from hours to minutes, though scalability remains a challenge .
Research Directions and Challenges
Mechanistic Elucidation and Structure-Activity Relationships (SAR)
A critical knowledge gap lies in the compound’s mechanism of action. Future studies should employ computational docking and molecular dynamics simulations to identify putative targets. SAR campaigns modifying the benzyl group (e.g., para-substituted analogs) could optimize binding affinities while minimizing off-target effects .
Synthetic Scalability and Green Chemistry
Current synthetic routes suffer from low atom economy and reliance on precious metal catalysts. Exploring organocatalytic methods or enzymatic cascades may address these limitations . Additionally, continuous manufacturing platforms could enhance reproducibility for industrial-scale production .
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